molecular formula C3H8NO5P B1200521 3-Amino-2-oxopropyl phosphate CAS No. 205189-34-0

3-Amino-2-oxopropyl phosphate

Cat. No.: B1200521
CAS No.: 205189-34-0
M. Wt: 169.07 g/mol
InChI Key: HIQNVODXENYOFK-UHFFFAOYSA-N
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Description

3-amino-2-oxopropyl phosphate is a oxoalkyl phosphate having 3-amino-2-oxopropyl as the oxoalkyl group. It is a conjugate acid of a 3-ammonio-2-oxopropyl phosphate(1-).

Scientific Research Applications

Enzymatic Studies and Inhibition Mechanisms

  • 3-Amino-2-oxopropyl phosphate is relevant in studies investigating the inhibition of pyridoxal phosphate-dependent enzymes. For example, amino-oxyacetate, a related compound, is used to inhibit enzymes like aspartate transaminase and 4-aminobutyrate transaminase, highlighting its importance in enzyme reaction studies (John & Charteris, 1978).

Biosynthesis Pathways

  • In the pyridoxal phosphate biosynthesis pathway, this compound is a crucial intermediate. The enzyme PdxA, involved in this pathway, catalyzes the conversion of 4-hydroxy-l-threonine phosphate to this compound. This highlights its role in the biosynthesis of essential cofactors for amino acid metabolic conversions (Sivaraman et al., 2003).

Molecular Recognition and Transport

  • The specificity of transport proteins for phosphate compounds, including analogs like this compound, is a significant area of research. Studies on phosphate-binding proteins provide insights into molecular recognition and transport mechanisms in cells, which are crucial for understanding biological processes involving charged substrates or ions (Luecke & Quiocho, 1990).

Metabolic Pathways and Biochemical Processes

  • Research on phosphate esters and anhydrides, including compounds like this compound, is vital for understanding various biological processes and drug mechanisms. Their role in metabolism, nucleotide and glycosyl phosphate pathways, and other biochemical processes is of significant interest (Sheng et al., 2021).

Properties

CAS No.

205189-34-0

Molecular Formula

C3H8NO5P

Molecular Weight

169.07 g/mol

IUPAC Name

(3-amino-2-oxopropyl) dihydrogen phosphate

InChI

InChI=1S/C3H8NO5P/c4-1-3(5)2-9-10(6,7)8/h1-2,4H2,(H2,6,7,8)

InChI Key

HIQNVODXENYOFK-UHFFFAOYSA-N

SMILES

C(C(=O)COP(=O)(O)O)N

Canonical SMILES

C(C(=O)COP(=O)(O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-oxopropyl phosphate
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3-Amino-2-oxopropyl phosphate
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3-Amino-2-oxopropyl phosphate
Reactant of Route 5
3-Amino-2-oxopropyl phosphate
Reactant of Route 6
3-Amino-2-oxopropyl phosphate

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